molecular formula C14H15F3N2O2 B2706345 6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034520-02-8

6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2706345
CAS No.: 2034520-02-8
M. Wt: 300.281
InChI Key: BQWILOKUUMNEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[34]octane-8-carboxylic acid is a complex organic compound featuring a trifluoromethyl group attached to a pyridine ring, which is further connected to a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyridine ring or the spirocyclic structure using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the spirocyclic structure.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the trifluoromethyl group, which can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid: A similar compound without the trifluoromethyl group.

    6-(6-(Methyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid: A compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(6-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-[6-(trifluoromethyl)pyridin-2-yl]-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c15-14(16,17)10-3-1-4-11(18-10)19-7-9(12(20)21)13(8-19)5-2-6-13/h1,3-4,9H,2,5-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWILOKUUMNEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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